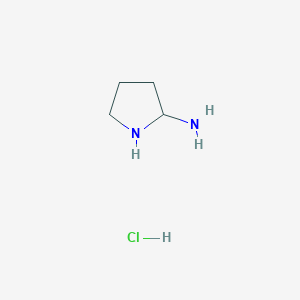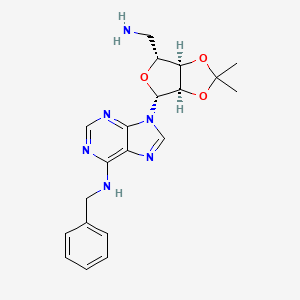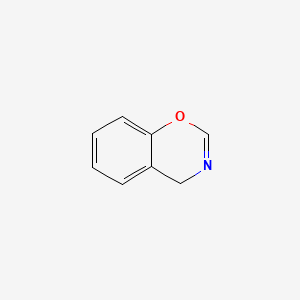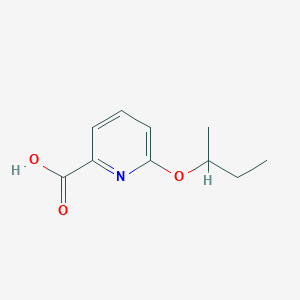
2-Aminopyrrolidine HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminopyrrolidine Hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrrolidine Hydrochloride typically involves the reaction of pyrrolidine with ammonia or an amine under specific conditions. One common method is the reductive amination of 4-chlorobutan-1-amine with a strong base, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of pyrrolidine derivatives, including 2-Aminopyrrolidine Hydrochloride, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The product is then purified through multistage purification and separation processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminopyrrolidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
2-Aminopyrrolidine Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Aminopyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar structure but without the amino group.
2-Aminopyridine: Another nitrogen-containing heterocycle with similar applications in drug discovery.
Pyrrolizidine: A compound with two fused pyrrolidine rings, known for its biological activity.
Uniqueness: 2-Aminopyrrolidine Hydrochloride is unique due to its specific structural features, such as the presence of an amino group, which enhances its reactivity and potential for forming diverse chemical derivatives. This uniqueness makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C4H11ClN2 |
|---|---|
Molekulargewicht |
122.60 g/mol |
IUPAC-Name |
pyrrolidin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-2-1-3-6-4;/h4,6H,1-3,5H2;1H |
InChI-Schlüssel |
YVIXDTGHYQBMEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)




![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)




